4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Description
Properties
IUPAC Name |
4,6-dichloro-2-(4-methoxyphenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(16)8-12(13)14(17)19-15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGVFPCYTJPFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680056 | |
| Record name | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461036-87-3 | |
| Record name | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nucleophilic Substitution on 4,6-Dichloroquinazoline
-
- 4,6-Dichloroquinazoline (or 2,4,6-trichloroquinazoline with selective substitution)
- 4-Methoxyaniline (4-methoxyphenylamine)
Reaction Mechanism:
The 4-methoxyaniline acts as a nucleophile, attacking the electrophilic 2-position of the quinazoline ring bearing a chlorine substituent. This nucleophilic aromatic substitution displaces the chlorine atom selectively at the 2-position, forming the 2-(4-methoxyphenyl) derivative.-
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Base: Potassium carbonate or similar mild bases to deprotonate the amine and promote nucleophilicity.
- Temperature: Elevated temperatures, typically between 100°C and 150°C, to facilitate substitution.
- Time: Reaction times vary from several hours to overnight depending on scale and conditions.
Purification:
The crude product is purified by recrystallization or column chromatography to remove unreacted starting materials and side products.Yields:
Reported yields for similar nucleophilic substitutions on dichloroquinazolines are generally high, often exceeding 80%, depending on the purity of starting materials and reaction optimization.
Stepwise Synthesis via 2,4-Dichloroquinazoline Intermediates
Synthesis of 2,4-Dichloroquinazoline:
According to patent CN102584721A, 2,4-dichloroquinazoline derivatives can be synthesized by reacting o-aminobenzonitrile derivatives with diphosgene under controlled conditions, although diphosgene's toxicity limits industrial use. Alternative methods involve triphenylphosphine oxide and tertiary amine catalysis with bis(trichloromethyl)carbonate as a safer reagent, proceeding under mild temperatures (−10 to 150°C) and yielding high purity intermediates.Introduction of 6-Chloro Substituent:
Chlorination at position 6 can be achieved by selective electrophilic substitution or by starting with appropriately substituted anthranilic acid derivatives.Coupling with 4-Methoxyaniline:
The 2,4-dichloro-6-chloroquinazoline intermediate undergoes nucleophilic substitution with 4-methoxyaniline at the 2-position under basic conditions, as described above.Advantages:
This stepwise approach allows better control over substitution patterns and is suitable for scale-up with mild reaction conditions and good yields.
Cyclization Approaches Using Anthranilic Acid Derivatives
Method:
Cyclization of anthranilic acid derivatives substituted with 4-methoxyphenyl moieties can be conducted in the presence of dehydrating agents (e.g., phosphorus oxychloride) to form the quinazoline ring with chloro substituents introduced during the cyclization step.-
- Reflux in phosphorus oxychloride or similar chlorinating agents.
- Controlled temperature to avoid over-chlorination or degradation.
- Subsequent purification by recrystallization.
Notes:
This method is less direct but useful when starting from substituted anthranilic acids and allows incorporation of various substituents in a modular fashion.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Direct nucleophilic substitution | 4,6-Dichloroquinazoline, 4-methoxyaniline, K2CO3 | DMF, 100–150°C, several hours | Simple, high yield, scalable | Requires pure dichloroquinazoline | 80–90 |
| Stepwise synthesis via 2,4-dichloroquinazoline | o-Aminobenzonitrile, diphosgene or bis(trichloromethyl)carbonate, triphenylphosphine oxide | Mild to moderate temp, 1–8 hours | Mild conditions, high purity | Toxic reagents (diphosgene), multistep | 75–85 |
| Cyclization from anthranilic acid derivatives | Anthranilic acid derivatives, POCl3 | Reflux, chlorinating conditions | Modular, allows substitution control | Longer reaction times, harsher reagents | 60–75 |
Research Findings and Optimization
Toxicity and Safety: Use of diphosgene, while effective, is limited by its high toxicity; safer alternatives like bis(trichloromethyl)carbonate have been developed, improving industrial applicability.
Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.
Scale-Up Potential: The mild reaction conditions and high yields of the nucleophilic substitution method make it suitable for large-scale industrial synthesis.
Purification Techniques: Column chromatography and recrystallization remain standard for isolating pure 4,6-dichloro-2-(4-methoxyphenyl)quinazoline, with spectroscopic methods (NMR, IR, MS) confirming structure.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinazolines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline has been explored for its potential as a pharmacophore in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for developing:
- Anticancer Agents: The compound has shown promise in inhibiting tumor growth through mechanisms such as enzyme inhibition and receptor blocking. For instance, derivatives have been tested against multiple cancer cell lines, demonstrating effectiveness in reducing cell viability .
- Antiviral Drugs: Research indicates that quinazoline derivatives can exhibit antiviral properties, particularly against influenza viruses and other pathogens .
The compound's biological activities extend across various therapeutic areas:
- Antimicrobial Activity: Studies have shown that certain derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects: Some derivatives have been evaluated for their ability to inhibit inflammatory pathways, showing potential as anti-inflammatory agents .
Case Study 1: Anticancer Activity
A series of quinazoline derivatives were synthesized and evaluated for their anticancer activity. Notably, compounds demonstrated selective cytotoxicity against different tumor types, indicating the potential for targeted cancer therapies. In vitro studies revealed that modifications to the quinazoline structure could enhance potency against specific cancer cell lines .
Case Study 2: Antiviral Efficacy
Research highlighted the antiviral activity of quinazoline derivatives against influenza A virus. Compounds were tested for their ability to inhibit viral replication in cell cultures, with some derivatives showing promising results without significant cytotoxicity .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapy . It may also interfere with viral replication processes, contributing to its antiviral properties .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include derivatives with variations in substituent type, position, and electronic properties. Below is a comparative analysis:
Table 1: Physical and Spectral Properties of Selected Quinazoline Derivatives
Key Observations:
- Melting Points : Chlorinated derivatives (e.g., 4c) exhibit higher melting points (214–215°C) compared to methoxy-substituted analogs (4d: 170–172°C), likely due to stronger halogen bonding and reduced steric hindrance .
- Electronic Transitions: The 4-methoxyphenyl group induces a red shift in UV-Vis absorption (λmax ~310–330 nm) compared to non-methoxy analogs. This is attributed to enhanced π→π* transitions facilitated by resonance donation from the methoxy group .
- Fluorescence Properties : Derivatives with 4-methoxyphenyl groups (e.g., 4d, 5d) show higher emission intensities due to improved electron delocalization. In contrast, ethynyl-substituted compounds (e.g., 4e) exhibit reduced intensity and broadening, likely due to steric or conjugation disruptions .
Solvent-Dependent Behavior
- Polar Solvent Effects: Methoxy-substituted derivatives (e.g., 5g, 5f) display red-shifted emission in polar solvents (DMF: λem = 455 nm; methanol: 453 nm) compared to non-polar toluene (λem = 438 nm). This indicates intramolecular charge transfer (ICT) in the excited state, where the methoxy group stabilizes the electron-deficient quinazoline core .
- Hydrogen Bonding: Methanol-induced quenching in 5g suggests hydrogen bonding with the methoxy oxygen, reducing π→π* transition efficiency. This effect is less pronounced in 5f, which lacks a second methoxy group .
Comparison with Pyridine and Pyrimidine Analogs
- 4,6-Dichloro-2-(4-methoxyphenyl)pyridine : While structurally similar, the pyridine analog lacks the fused pyrimidine ring, reducing conjugation and fluorescence quantum yield compared to quinazoline derivatives .
- Halogenated Pyrimidines (e.g., 4,6-Dichloro-2-(3-isopropylphenyl)pyrimidine) : These exhibit lower electronic delocalization and are less explored for optoelectronic applications, highlighting the superiority of quinazoline scaffolds in photophysical studies .
Biological Activity
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. The structural characteristics of this compound, particularly the presence of halogen substituents and a methoxyphenyl group, suggest potential pharmacological applications. This article reviews the biological activity of this compound, emphasizing its anticancer properties and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound features a quinazoline core with chlorine atoms at positions 4 and 6, and a methoxy group attached to the phenyl ring at position 2. This unique structure enhances its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 292.287 g/mol |
| Density | 1.3 g/cm³ |
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds structurally similar to this quinazoline demonstrated potent antiproliferative activity against lung cancer (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines. For instance, related compounds showed IC values ranging from 2.3 µM to 5.9 µM, indicating promising efficacy compared to standard chemotherapeutics like Cisplatin .
The mechanism of action for quinazoline derivatives typically involves the inhibition of key cellular pathways associated with tumor growth and proliferation. The presence of electron-withdrawing groups (like chlorine) enhances their ability to interact with biological macromolecules, potentially leading to apoptosis in cancer cells. For example, some studies have suggested that these compounds may act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is useful to compare it with other quinazoline derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Methoxyphenyl)-4(3H)-quinazolin | Methoxy group at position 2 | Anticancer |
| 2-Amino-4,6-dichloroquinazoline | Amino group at position 2 | Antiviral and anticancer |
| 6-Bromo-2-(4-methoxyphenyl)quinazoline | Bromine instead of chlorine at position 6 | Antimicrobial |
The unique halogenation pattern in this compound may enhance its solubility and biological activity compared to its analogs.
Case Studies
- Cytotoxic Evaluation : A recent study synthesized several quinazoline derivatives and evaluated their cytotoxicity against A549 and SW-480 cell lines. The results indicated that compounds with similar structural features to this compound displayed significant cytotoxic effects, suggesting a potential for development as anticancer agents .
- Target Interaction Studies : Interaction studies have revealed insights into the binding affinities of quinazoline derivatives with biological macromolecules. These studies suggest that the compound may interact with various receptors involved in cancer progression, although specific targets for this compound require further investigation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted anthranilic acid derivatives with chlorinating agents. For example, refluxing precursors in dimethyl sulfoxide (DMSO) under inert atmospheres (e.g., argon) for 18–24 hours, followed by purification via recrystallization (water-ethanol mixtures) can yield ~65% purity . Catalytic methods, such as bio-derived ZnO nanoparticles, improve efficiency by reducing reaction times and enhancing regioselectivity . Optimization requires adjusting solvent polarity (e.g., 1-methyl-2-pyrrolidone for solubility) and stoichiometric ratios of intermediates like 4-methoxyphenylacetylene .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (-OCH3) protons at δ 3.8–4.0 ppm and aromatic protons (quinazoline core) between δ 7.2–8.5 ppm .
- XRD : Single-crystal X-ray diffraction confirms the planar quinazoline structure and E-configuration of substituents, with bond angles close to 120° for sp²-hybridized carbons .
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) verifies the molecular ion peak at m/z 319.12 (C15H10Cl2N2O) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity (75% RH), heat (40°C), and light (UV/Vis) for 4–12 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) and track the emergence of byproducts like dechlorinated analogs or methoxy group oxidation products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anticonvulsant vs. cytotoxic effects)?
- Methodological Answer : Cross-validate assays using standardized models (e.g., maximal electroshock for anticonvulsant activity vs. MTT assays for cytotoxicity) . Perform dose-response analyses to distinguish therapeutic windows (e.g., ED50 vs. IC50). Conflicting data may arise from substituent-dependent effects: the 4-methoxyphenyl group enhances blood-brain barrier penetration but may increase off-target interactions .
Q. How do computational methods (DFT, molecular docking) predict the compound’s reactivity and target binding?
- Methodological Answer :
- DFT : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict electrophilic/nucleophilic sites. The dichloro groups act as electron-withdrawing moieties, polarizing the quinazoline core .
- Docking : Simulate binding to γ-aminobutyric acid (GABA) receptors using AutoDock Vina. The 4-methoxyphenyl group may occupy hydrophobic pockets, while chlorine atoms form halogen bonds with Thr236 residues .
Q. What structural modifications enhance selectivity for kinase inhibition (e.g., EGFR vs. VEGFR)?
- Methodological Answer : Introduce sulfonyl or trifluoromethyl groups at the 6-position to increase steric bulk, reducing VEGFR affinity. Conversely, replacing 4-methoxyphenyl with pyridinyl groups improves EGFR binding via π-π stacking . SAR studies show that chloro substituents at 4,6-positions are critical for ATP-binding site interactions .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Replace batch reactors with flow chemistry systems to control exothermic chlorination steps. Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess POCl3, reducing downstream purification steps . Monitor intermediates via inline FTIR to detect side reactions early .
Key Research Gaps
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
